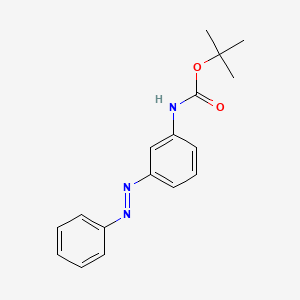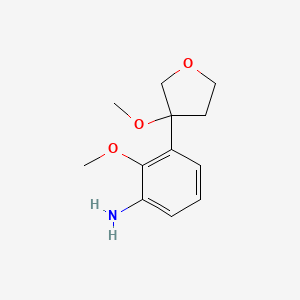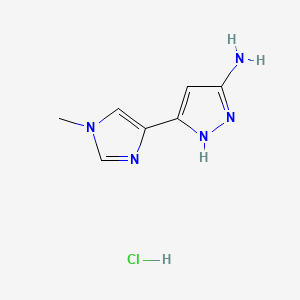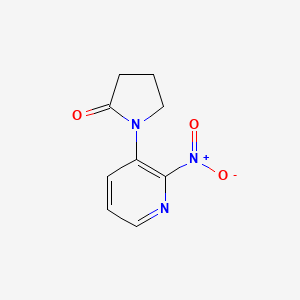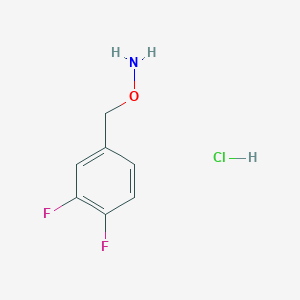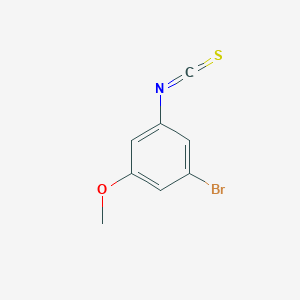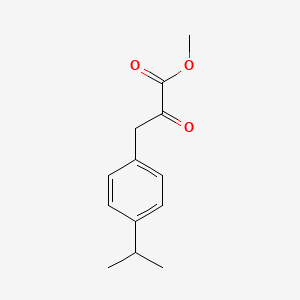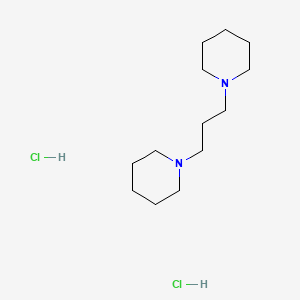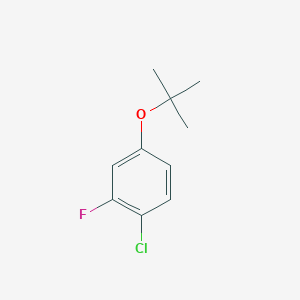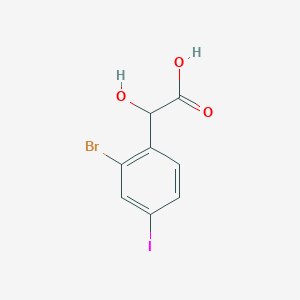
2-Bromo-4-iodomandelic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-iodomandelic acid is an organic compound that belongs to the class of halogenated mandelic acids It is characterized by the presence of both bromine and iodine atoms attached to the aromatic ring of mandelic acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodomandelic acid typically involves the halogenation of mandelic acid derivatives. One common method is the bromination of 4-iodomandelic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the iodination of mandelic acid followed by bromination. The reaction conditions are optimized to achieve high yield and purity, with careful control of temperature, solvent, and reaction time.
化学反应分析
Types of Reactions: 2-Bromo-4-iodomandelic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (for iodination) or bromine (for bromination) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce quinones.
科学研究应用
2-Bromo-4-iodomandelic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-Bromo-4-iodomandelic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, making it a valuable compound in medicinal chemistry.
相似化合物的比较
- 4-Bromo-2-iodobenzoic acid
- 2-Bromo-4-fluoroacetanilide
- 2-Bromo-4-methylpropiophenone
Comparison: 2-Bromo-4-iodomandelic acid is unique due to the presence of both bromine and iodine atoms on the mandelic acid scaffold. This dual halogenation provides distinct reactivity and properties compared to other similar compounds. For instance, 4-Bromo-2-iodobenzoic acid has a similar halogenation pattern but differs in the core structure, leading to different chemical behavior and applications.
属性
分子式 |
C8H6BrIO3 |
|---|---|
分子量 |
356.94 g/mol |
IUPAC 名称 |
2-(2-bromo-4-iodophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrIO3/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI 键 |
LLEBNADVADIBOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1I)Br)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


